tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate
Description
tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, a methoxy substituent at the 2-position, and a ketone (oxo) group at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butyl group acts as a protective moiety for amines, enhancing stability and solubility during multi-step reactions .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7(12)5-6-8(11)14-4/h8H,5-6H2,1-4H3 |
InChI Key |
DTZCKGNCJSNKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxy reagents. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate and related compounds:
*Calculated based on formula.
Key Observations:
- Steric Effects : The tert-butyl group in the target compound enhances steric bulk, improving solubility in organic solvents compared to the unsubstituted variant in .
- Reactivity : Brominated pyridine derivatives () enable cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound due to lack of halogen substituents .
Spectral Data and Characterization
- Compound : 1H NMR revealed distinct shifts for the pyridinyloxymethyl group (δ 4.3–4.5 ppm) and methyl substituent (δ 1.2 ppm), with HRMS confirming [M+H]+ at m/z 392 .
- Spiro-oxindole Derivative : Characterized by dihydroxylation (Rf = 0.16) and Pb(OAc)₄-mediated oxidation, yielding a formyl group confirmed by IR and MS .
- Discrepancy Note: The compound lists a molecular formula (C₉H₁₇NO₄) inconsistent with the tert-butyl group, suggesting a possible typo or unsubstituted variant .
Biological Activity
tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis begins with appropriate pyrrolidine derivatives.
- Reagents : Common reagents include tert-butyl magnesium bromide and various oxidizing agents like hydrogen peroxide.
- Final Product : The final compound is obtained through a series of reactions that may also involve dimethylmethyllithium under basic conditions.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. The following findings summarize the anticancer activity:
- Cell Lines Tested : The compound was evaluated against A549 human lung adenocarcinoma cells and HSAEC-1 KT human small airway epithelial cells.
- MTT Assay Results : In vitro tests showed a significant reduction in cell viability at concentrations around 100 µM, indicating cytotoxic effects on cancer cells while exhibiting lower toxicity towards non-cancerous cells .
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 66% | Not specified |
| Cisplatin | A549 | Control | Standard |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various multidrug-resistant pathogens:
- Pathogens Tested : The compound showed activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid.
- Mechanism : The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
| Pathogen | Resistance Type | Activity |
|---|---|---|
| Staphylococcus aureus | Linezolid-resistant | Effective |
| Escherichia coli | Carbapenem-resistant | Moderate |
Case Studies
Several studies have reported on the biological activity of derivatives related to this compound:
- Study on Anticancer Properties :
- Antimicrobial Resistance Study :
Q & A
Q. What are the standard synthetic protocols for preparing tert-Butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves mixed anhydride formation followed by nucleophilic substitution. For example:
Activation : React the starting carboxylic acid with isobutyl chloroformate and a base (e.g., DIPEA) in dichloromethane (CH₂Cl₂) at room temperature to form a reactive mixed anhydride intermediate .
Coupling : Introduce the desired nucleophile (e.g., an amine or alcohol) under controlled stoichiometry.
Purification : Use flash chromatography (e.g., silica gel column with gradients of ethyl acetate/hexane) to isolate the product.
Key Conditions :
-
Solvent: CH₂Cl₂
-
Temperature: Room temperature (20–25°C)
-
Monitoring: LC-MS or TLC to track reaction progress .
- Data Table : Synthetic Parameters for Analogous Compounds
| Step | Reagent/Condition | Equivalents | Time | Yield |
|---|---|---|---|---|
| Activation | Isobutyl chloroformate | 1.1 | 2 h | ~90% conversion |
| Coupling | Nucleophile (e.g., 2-amino-2-methylpropanol) | 1.2 | Overnight | 59% isolated |
Q. What protective measures are recommended when handling this compound?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved P95 respirators for dust/particulates or OV/AG/P99 cartridges for organic vapors .
- Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body protective clothing to avoid dermal exposure.
- Environmental Controls : Work in a fume hood to prevent inhalation and avoid discharge into drains. Collect waste in sealed containers for hazardous disposal .
Advanced Research Questions
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
- Methodological Answer :
- Crystal Growth : Recrystallize the compound from a solvent system (e.g., ethyl acetate/hexane) to obtain single crystals.
- Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.
- Structure Refinement : Employ SHELX software (e.g., SHELXL) for structure solution and refinement. Key metrics include R-factors (<5%) and electron density maps to validate atomic positions .
Q. What strategies are effective for introducing functional groups at the 5-oxo position of the pyrrolidine ring?
- Methodological Answer :
-
Nucleophilic Substitution : React the 5-oxo group with Grignard reagents or organozinc species under anhydrous conditions.
-
Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a hydroxyl group, enabling further derivatization (e.g., tosylation for nucleophilic displacement) .
-
Oxidation : Convert the 5-oxo group to a carboxylic acid via KMnO₄ in acidic conditions, facilitating peptide coupling .
- Data Table : Functionalization Outcomes for Pyrrolidine Derivatives
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄ | 5-Hydroxypyrrolidine | 75% |
| Tosylation | Tosyl chloride | Tosylate intermediate | 85% |
Q. How can reaction conditions be optimized to minimize side reactions during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid decomposition.
- Stoichiometry : Maintain a 1:1.1 molar ratio of nucleophile to mixed anhydride to prevent overalkylation.
- Additives : Use molecular sieves to scavenge water in moisture-sensitive steps .
Q. What advanced analytical techniques characterize the stereochemistry of this compound?
- Methodological Answer :
-
Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to resolve enantiomers.
-
NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., vicinal ) to confirm stereochemical assignments.
-
Optical Rotation : Measure specific rotation ([α]) to compare with literature values for chiral analogs .
- Data Table : Spectroscopic Data for Analogous Compounds
| Technique | Key Signals | Interpretation |
|---|---|---|
| -NMR | δ 1.45 (s, 9H, tert-butyl) | Confirms Boc protection |
| IR | 1705 cm (C=O stretch) | Validates carbonyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
